

Spectroscopic Data of N-Methoxyanhydrovobasinediol: A Technical Guide

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B15589648*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methoxyanhydrovobasinediol**, an indole alkaloid isolated from *Gelsemium elegans*. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While direct quantitative data from the primary literature is not presented, this document outlines the expected spectroscopic characteristics based on the known structure of the molecule and general principles of spectroscopic analysis for related natural products.

Chemical Structure

N-Methoxyanhydrovobasinediol

- Molecular Formula: $C_{21}H_{26}N_2O_2$
- Molar Mass: 338.45 g/mol
- CAS Number: 125180-42-9

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methoxyanhydrovobasinediol**. These predictions are based on the chemical structure and typical values for similar indole alkaloids.

^1H and ^{13}C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **N-Methoxyanhydrovobasinediol** are tabulated below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N-Methoxyanhydrovobasinediol** (in CDCl_3)

| Proton Type | Expected Chemical Shift (δ , ppm) | Multiplicity | Notes |
|-------------------------------|---|--------------|--|
| Aromatic protons | 6.5 - 7.5 | d, t, m | Protons on the indole ring system. |
| Olefinic proton | 5.0 - 5.5 | q | Proton of the ethylidene group. |
| Protons adjacent to N | 2.5 - 4.0 | m | Protons on carbons bonded to nitrogen atoms. |
| Protons adjacent to O | 3.5 - 4.5 | m | Protons on carbons bonded to oxygen atoms (ether and methoxy). |
| N-OCH ₃ protons | ~4.0 | s | Singlet for the methoxy group attached to the nitrogen. |
| Aliphatic protons | 1.0 - 2.5 | m | Remaining protons in the polycyclic structure. |
| CH ₃ of ethylidene | ~1.6 | d | Doublet for the methyl group of the ethylidene moiety. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for **N-Methoxyanhydrovobasinediol** (in CDCl₃)

| Carbon Type | Expected Chemical Shift (δ , ppm) | Notes |
|-------------------------------|---|---|
| Aromatic carbons | 100 - 150 | Carbons of the indole ring. |
| Olefinic carbons | 110 - 140 | Carbons of the C=C double bond in the ethylidene group. |
| Quaternary aromatic carbons | 130 - 150 | Carbons in the indole ring with no attached protons. |
| Carbons adjacent to N | 40 - 60 | Carbons bonded to nitrogen atoms. |
| Carbons adjacent to O | 60 - 80 | Carbons bonded to oxygen atoms (ether and methoxy). |
| N-OCH ₃ carbon | ~60 | Carbon of the methoxy group. |
| Aliphatic carbons | 20 - 50 | Remaining sp ³ hybridized carbons. |
| CH ₃ of ethylidene | ~12 | Methyl carbon of the ethylidene group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **N-Methoxyanhydrovobasinediol**

| Functional Group | Expected Absorption Range (cm ⁻¹) | Intensity |
|------------------|---|------------------|
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C=C (alkene) | 1640 - 1680 | Medium to Weak |
| C-O (ether) | 1050 - 1150 | Strong |
| C-N | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **N-Methoxyanhydrovobasinediol**

| Ion Type | Expected m/z Value | Notes |
|--------------------|--------------------|---|
| [M] ⁺ | 338 | Molecular ion peak. |
| [M+H] ⁺ | 339 | Protonated molecular ion, commonly observed in ESI and CI. |
| Fragment Ions | Various | Resulting from the cleavage of bonds within the molecule, providing structural information. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-Methoxyanhydrovobasinediol**.

NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:**
 - **Thin Film:** Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.
 - **KBr Pellet:** Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the sample in the IR beam and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

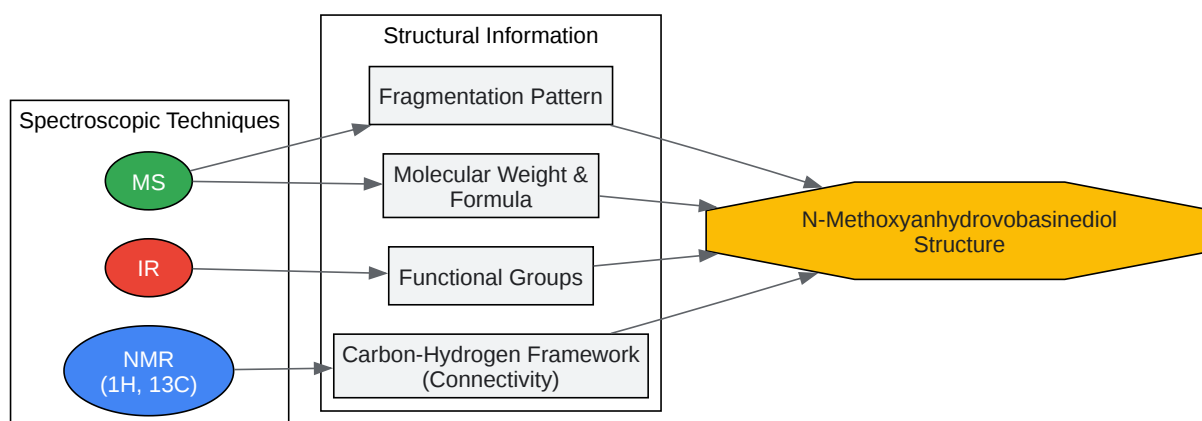
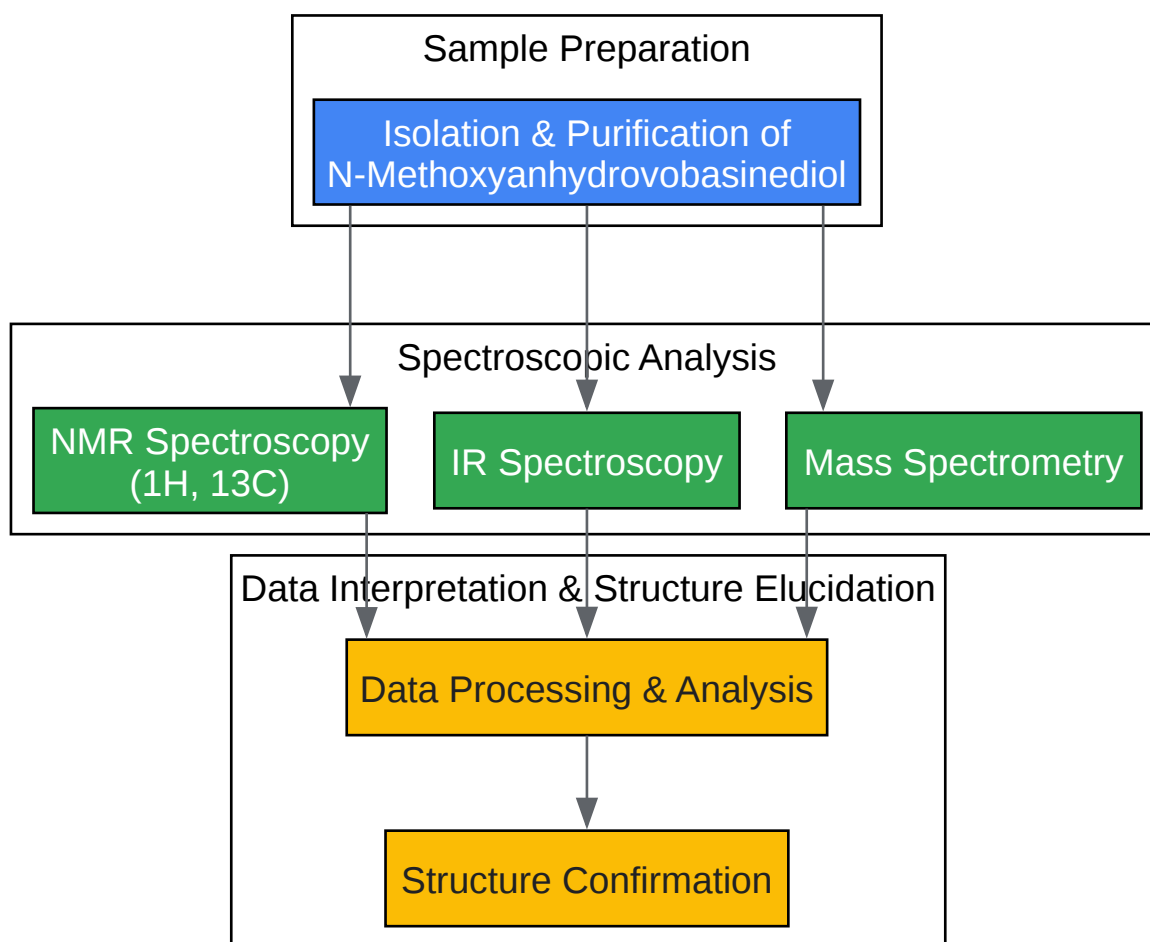
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS).
- **Ionization Method:** Electrospray ionization (ESI) is a common and suitable method for this type of compound, typically run in positive ion mode to generate the $[M+H]^+$ ion.
- **Sample Introduction:** The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or through an LC system.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques.



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